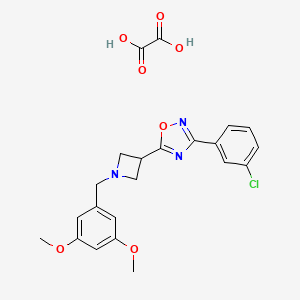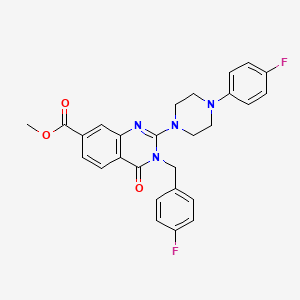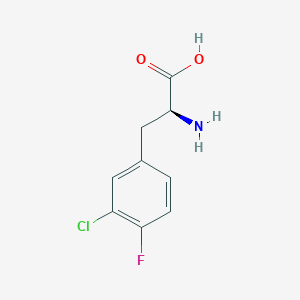
3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the formation of 1,3,4-oxadiazole or thiadiazole rings and azetidin-2-one derivatives through reactions involving semi/thio carbazides, aldehydes, and chloroacetyl chloride. The process typically employs catalysts such as triethylamine and sodium acetate, under conditions that promote the formation of Schiff's bases and subsequent cyclization to yield the desired heterocyclic compounds (Kumar et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of 1,3,4-oxadiazole rings, which are known for their stability and reactivity. The structural analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information on the molecular geometry and the nature of substituents that influence the compound's biological activity (Giri et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of oxadiazole and azetidinone rings, which can undergo various reactions, including nucleophilic substitution and ring-opening. These reactions are crucial for the modification and functionalization of the compounds, affecting their biological activity and solubility (Desai & Dodiya, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. These properties can be influenced by the nature and position of substituents on the oxadiazole ring, affecting the compound's overall bioavailability and efficacy (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, play a critical role in the compound's potential as a therapeutic agent. The oxadiazole ring imparts electron-withdrawing properties, which can influence the compound's ability to interact with enzymes and receptors, thereby modulating its biological activity (Bhosale et al., 2017).
科学的研究の応用
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including those similar to the specified compound, which are known for their pharmacological potential. The studies often utilize microwave-assisted methods for rapid and efficient synthesis, highlighting the chemical reactivity and versatility of such compounds in creating pharmacologically active molecules with potential antibacterial and antifungal properties (Mistry & Desai, 2006).
Pharmacological Evaluation
- Various derivatives have been synthesized and evaluated for their toxicity towards brine shrimp (Artemia salina Leach) and antimicrobial activities. The oxadiazole core structure, shared by the specified compound, is of particular interest due to its potential for developing new antimicrobial agents (Machado et al., 2005).
Biological Activities
- The synthesis of novel heterocyclic compounds, including those derived from azetidinyl and oxadiazole moieties, has been explored for their potential lipase and α-glucosidase inhibition activities. This suggests the utility of such compounds in therapeutic applications, particularly in treating conditions where enzyme inhibition is beneficial (Bekircan et al., 2015).
- Another study focused on synthesizing quinoline nucleus-containing derivatives with 1,3,4-oxadiazole and azetidinone groups. These compounds were characterized and screened for their antimicrobial activity against various bacterial and fungal strains, indicating the broad spectrum of potential applications for such chemical structures in developing new antimicrobial agents (Desai & Dodiya, 2014).
特性
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3.C2H2O4/c1-25-17-6-13(7-18(9-17)26-2)10-24-11-15(12-24)20-22-19(23-27-20)14-4-3-5-16(21)8-14;3-1(4)2(5)6/h3-9,15H,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQQFNHMKDMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)


![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)


![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
